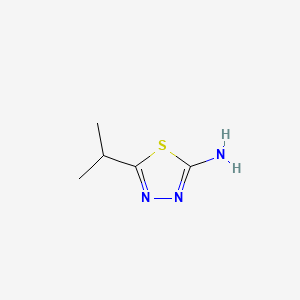

5-Isopropyl-1,3,4-thiadiazol-2-amine

描述

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives in Medicinal Chemistry

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. nih.govwikipedia.org This scaffold is considered "privileged" in drug design, meaning it is a versatile framework that can interact with a wide range of biological targets. nih.gov Consequently, its derivatives have been extensively investigated and are known to exhibit a broad spectrum of pharmacological activities. mdpi.comoaji.net The strong aromaticity of the ring system contributes to its high in vivo stability, a desirable characteristic for drug candidates. gavinpublishers.com

The structural versatility of the 1,3,4-thiadiazole ring allows for modifications that can fine-tune its biological effects. sarpublication.comresearchgate.net Researchers have synthesized a vast library of these compounds, leading to the discovery of agents with potential applications across various therapeutic areas. nih.gov These activities include, but are not limited to, anticancer, antimicrobial (antibacterial, antifungal), anti-inflammatory, anticonvulsant, and antiviral properties. nih.govnih.gov The wide-ranging biological potential of this class of compounds underscores its importance in medicinal chemistry research. sarpublication.comresearchgate.net

Table 1: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Compounds have shown the ability to inhibit the growth of various cancer cell lines. japsonline.com | nih.gov, benthamdirect.com, japsonline.com, researchgate.net |

| Antimicrobial | Includes antibacterial and antifungal properties against a range of pathogenic microorganisms. japsonline.com | nih.gov, japsonline.com, acs.org, mdpi.com |

| Anti-inflammatory | Derivatives have demonstrated the capacity to reduce inflammation in various models. benthamdirect.com | nih.gov, benthamdirect.com, japsonline.com, researchgate.net |

| Anticonvulsant | Certain compounds exhibit activity in models of epilepsy and seizures. benthamdirect.com | nih.gov, benthamdirect.com, researchgate.net, mdpi.com |

| Antitubercular | Activity has been shown against Mycobacterium tuberculosis, including multidrug-resistant strains. acs.org | nih.gov, benthamdirect.com, acs.org, nih.gov |

| Antiviral | Some derivatives have been investigated for their potential against various viruses, including HIV. nih.gov | nih.gov, nih.gov, mdpi.com, nih.gov |

| Antidiabetic | Certain compounds have shown potential in managing blood sugar levels. nih.gov | nih.gov, japsonline.com, mdpi.com |

| Diuretic | The thiadiazole scaffold is present in diuretic drugs like Acetazolamide (B1664987). japsonline.com | benthamdirect.com, japsonline.com, oaji.net |

| Antidepressant | Some derivatives have shown effects on the central nervous system, indicating potential antidepressant activity. benthamdirect.com | benthamdirect.com, japsonline.com, researchgate.net |

Significance of 5-Isopropyl-1,3,4-thiadiazol-2-amine as a Research Compound

This compound is a specific chemical entity within the broader 1,3,4-thiadiazole family. While extensive pharmacological data on this particular molecule is not widely published, its primary significance in academic and industrial research lies in its role as a chemical intermediate or a scaffold for the synthesis of more complex molecules. mdpi.com The 2-amino group on the thiadiazole ring is a key functional group that allows for further chemical modifications, making it a valuable building block for creating novel compounds with potentially enhanced biological activities. nih.gov

Table 2: Key Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine |

| CAS Number | 27115-74-8 |

| Molecular Formula | C5H9N3S |

| Molecular Weight | 143.21 g/mol |

| Structure | A five-membered 1,3,4-thiadiazole ring substituted with an isopropyl group at position 5 and an amine group at position 2. |

Historical Context of Thiadiazole Scaffold Discovery and Application

The study of thiadiazoles, a class of five-membered aromatic heterocycles containing sulfur and nitrogen, dates back to the 19th century, with the 1,2,4-thiadiazole (B1232254) isomer first being described in 1821. isres.org The Hantzsch–Widman nomenclature is used to name these compounds systematically. wikipedia.org Initially, the applications of thiadiazole derivatives were limited. However, their importance grew significantly with the discovery of their utility in various chemical and biological applications.

In the early days of medicinal chemistry, some of the first clinically relevant thiadiazoles were antibacterial sulfonamides, such as sulfamethizole. oaji.netgavinpublishers.com This marked the beginning of extensive research into the therapeutic potential of this scaffold. Over the decades, the applications of thiadiazole derivatives have expanded dramatically. Beyond pharmaceuticals, they have found use in agricultural chemistry as pesticides and herbicides and in materials science as corrosion inhibitors and dyes. gavinpublishers.comisres.orgsci-hub.st This historical progression from initial discovery to widespread application highlights the enduring versatility and importance of the thiadiazole scaffold in scientific research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-propan-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBPZWZBEPBBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181581 | |

| Record name | 5-Isopropyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27115-74-8 | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27115-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isopropyl-1,3,4-thiadiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isopropyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ISOPROPYL-1,3,4-THIADIAZOL-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E7C6B73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-Isopropyl-1,3,4-thiadiazol-2-amine

Traditional methods for the synthesis of this compound have been well-documented, primarily involving the construction of the thiadiazole ring from acyclic precursors. These routes are characterized by their reliability and have been foundational in the study of this class of compounds.

Synthesis from Isobutyric Acid and Thiosemicarbazide (B42300)

A primary and straightforward method for the preparation of this compound involves the reaction of isobutyric acid with thiosemicarbazide. This reaction is typically carried out in the presence of a strong acid, which acts as both a catalyst and a dehydrating agent to facilitate the cyclization. The process begins with the acylation of thiosemicarbazide by isobutyric acid to form an acylthiosemicarbazide intermediate. This intermediate is generally not isolated and undergoes in situ cyclodehydration to yield the final thiadiazole product. google.com

The general mechanism for this acid-catalyzed reaction starts with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the terminal amino group of thiosemicarbazide. Following the formation of a tetrahedral intermediate and subsequent dehydration, the acylthiosemicarbazide is formed. The enol form of this intermediate then undergoes cyclization through the nucleophilic attack of the sulfur atom on the carbocation, followed by elimination of another water molecule to form the aromatic 1,3,4-thiadiazole (B1197879) ring. sbq.org.br

| Reactants | Dehydrating Agent/Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Isobutyric Acid, Thiosemicarbazide | H₂SO₄/Polyphosphoric Acid | 105-110°C, 3 hours | This compound | Not specified | google.com |

| Aromatic Carboxylic Acids, Thiosemicarbazide | POCl₃ | Microwave Irradiation | 2-Amino-5-aryl-1,3,4-thiadiazoles | High | asianpubs.org |

| Aromatic Carboxylic Acids, Thiosemicarbazide | Conc. H₂SO₄ | 80-90°C, 4 hours | 2-Amino-5-aryl-1,3,4-thiadiazoles | Good |

Cyclization Reactions for Thiadiazole Ring Formation

The formation of the 1,3,4-thiadiazole ring is a key step in the synthesis of this compound and its analogues. The most prevalent method for constructing this heterocyclic system is through the cyclization of thiosemicarbazide or its derivatives. sbq.org.br In these reactions, the thiosemicarbazide backbone provides the N-N-C-S unit, while the fifth atom (a carbon) is supplied by a carbonyl-containing compound, such as a carboxylic acid, acyl chloride, or aldehyde. jocpr.comnih.gov

When an acylthiosemicarbazide, formed from the reaction of a carboxylic acid and thiosemicarbazide, is treated with an acid, it undergoes cyclodehydration. nih.gov The acidic medium facilitates the removal of water molecules, driving the reaction towards the formation of the stable aromatic thiadiazole ring. The choice of the acid catalyst can be critical, with reagents like sulfuric acid, polyphosphoric acid, and phosphorus oxychloride being frequently used. nih.gov

Another approach involves the oxidative cyclization of thiosemicarbazones, which are themselves formed from the condensation of an aldehyde or ketone with thiosemicarbazide. researchgate.net Oxidizing agents such as ferric chloride can be used to promote the ring closure. This method provides an alternative route to 2-amino-5-substituted-1,3,4-thiadiazoles.

Nucleophilic Substitution Reactions for Derivative Synthesis

The 2-amino group of this compound is nucleophilic and can readily participate in reactions with various electrophiles, allowing for the synthesis of a wide range of derivatives. nih.gov This reactivity is a cornerstone for the functionalization of the parent compound.

A common derivatization involves the reaction of the amino group with aldehydes or ketones to form Schiff bases (imines). This condensation reaction is typically catalyzed by a small amount of acid. The resulting N-((5-isopropyl-1,3,4-thiadiazol-2-yl)imino)methyl derivatives are valuable intermediates for further synthetic transformations. nih.gov

Furthermore, the amino group can be acylated using acyl chlorides or acid anhydrides to produce the corresponding amides. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The resulting N-(5-isopropyl-1,3,4-thiadiazol-2-yl)amides are a significant class of derivatives. The reactivity of the amino group provides a versatile handle for introducing diverse functionalities onto the thiadiazole scaffold. nih.gov

Novel Synthetic Approaches and Optimization Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of this compound and related compounds. These novel approaches often focus on improving yields, reducing reaction times, and simplifying purification procedures.

One-Pot Synthesis Methods

One-pot syntheses have emerged as a powerful strategy for the efficient construction of 2-amino-1,3,4-thiadiazoles. These methods combine multiple reaction steps into a single procedure without the need for isolation of intermediates, thereby saving time, reagents, and solvents.

One such method involves the use of trimethylsilyl (B98337) isothiocyanate (TMSNCS) with various carboxylic acid hydrazides. rsc.org The in situ generation of thiosemicarbazides, followed by acid-catalyzed cyclodehydration, provides high yields of the desired 2-amino-1,3,4-thiadiazoles. rsc.org This approach avoids the often cumbersome preparation and isolation of thiosemicarbazide precursors.

Another innovative one-pot method utilizes polyphosphate ester (PPE) for the reaction between a carboxylic acid and thiosemicarbazide. nih.govencyclopedia.pubmdpi.com PPE serves as a mild and effective reagent for the cyclodehydration step, offering an alternative to harsh and toxic reagents like phosphorus oxychloride. nih.govmdpi.com Microwave-assisted synthesis has also been explored as a way to accelerate the reaction between carboxylic acids and thiosemicarbazide, often in the presence of a dehydrating agent like POCl₃, leading to significantly reduced reaction times and high yields. asianpubs.orgnih.gov

| Starting Materials | Reagents | Conditions | Product Type | Yield (%) | Reference |

| Carboxylic Acid Hydrazides, TMSNCS | Conc. H₂SO₄, EtOH | Reflux | 2-Amino-1,3,4-thiadiazoles | 71-87 | rsc.org |

| Carboxylic Acid, Thiosemicarbazide | Polyphosphate Ester (PPE), Chloroform | Reflux, 10 hours | 2-Amino-1,3,4-thiadiazoles | Good | nih.govmdpi.com |

| Aromatic/Alkyl Acid, Thiosemicarbazide | POCl₃ | Microwave Irradiation | 2-Amino-5-substituted-1,3,4-thiadiazoles | High | asianpubs.org |

Transition-Metal-Free Condensation Reactions

In the pursuit of greener and more sustainable chemical processes, transition-metal-free synthetic methods have gained considerable attention. For the synthesis of 2-amino-1,3,4-thiadiazoles, several such approaches have been developed.

One notable method is the iodine-mediated oxidative C-S bond formation. acs.orgnih.govresearchgate.net This sequential process involves the initial condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. Subsequent treatment with molecular iodine in the presence of a base, such as potassium carbonate, induces oxidative cyclization to afford the 2-amino-1,3,4-thiadiazole (B1665364) derivative. researchgate.net This method is advantageous due to the use of an inexpensive and environmentally benign oxidizing agent and its compatibility with a wide range of aldehydes, including aliphatic and aromatic ones. acs.orgnih.gov

Another transition-metal-free approach involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazide in ethanol (B145695) at room temperature. researchgate.net This method offers mild reaction conditions and utilizes a safer oxidizing system. These transition-metal-free condensation reactions represent a significant step towards more sustainable synthetic routes for this important class of heterocyclic compounds.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3,4-thiadiazole derivatives, to minimize environmental impact. These approaches focus on the use of safer solvents, reduced energy consumption, and the development of one-pot reactions.

One-pot, three-component reactions represent a significant advancement in the green synthesis of N-substituted 5-amino-1,3,4-thiadiazole derivatives. nih.gov This methodology often involves the reaction of a ketene (B1206846) S,S-acetal with hydrazine (B178648) and an isothiocyanate in an environmentally benign solvent. The key advantages of this approach include high yields, shorter reaction times, and simplified reaction conditions, thereby reducing waste and energy usage. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool in the synthesis of 1,3,4-thiadiazole derivatives. This technique significantly accelerates reaction rates, leading to higher yields in shorter timeframes compared to conventional heating methods. nih.gov For instance, the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles has been successfully achieved by reacting substituted aryl or alkyl acids with thiosemicarbazide in the presence of a dehydrating agent under microwave irradiation. nih.gov This solvent-free approach is not only efficient but also aligns with the principles of green chemistry by minimizing solvent waste. nih.gov

Ultrasound-assisted synthesis is another green methodology that has been explored for the preparation of related heterocyclic systems. The use of ultrasonic irradiation can enhance reaction rates and yields, often under milder conditions and with reduced solvent consumption. nih.gov While specific examples for the direct synthesis of this compound using this method are not extensively documented, the successful application of ultrasound in the synthesis of other amino-substituted thiadiazoles suggests its potential applicability. nih.govresearchgate.net

These green synthetic approaches offer significant advantages over traditional methods, which often rely on hazardous reagents and harsh reaction conditions. The development of such eco-friendly protocols is crucial for the sustainable production of valuable chemical entities.

Derivatization and Functionalization of this compound

The presence of a reactive amino group and the potential for substitution on the thiadiazole ring make this compound a versatile building block for the synthesis of a wide range of derivatives.

N-Acylation and Other Amino Group Modifications

The exocyclic amino group at the 2-position of the thiadiazole ring is a primary site for various chemical modifications, including N-acylation, the formation of Schiff bases, and N-alkylation.

N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides. For instance, the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with cyclopropanecarbonyl chloride results in the formation of the corresponding N-acylated product, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. asianpubs.org This reaction is typically carried out by adding the acid chloride dropwise to a solution of the aminothiadiazole and stirring at ambient temperature. asianpubs.org The resulting amide precipitates and can be purified by recrystallization. asianpubs.org

Schiff Base Formation: The condensation of the primary amino group with various aromatic aldehydes leads to the formation of Schiff bases, also known as imines. This reaction is a common method for introducing diverse structural motifs onto the thiadiazole scaffold. The synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-thiadiazole derivatives is typically achieved by refluxing the aminothiadiazole with a substituted aldehyde in a suitable solvent like absolute ethanol, often with a few drops of glacial acetic acid as a catalyst. nih.govrdd.edu.iq

| Starting Amine | Aldehyde | Product | Reference |

| 5-Ethyl-1,3,4-thiadiazol-2-amine | 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-5-ethyl-1,3,4-thiadiazol-2-amine | nih.gov |

| 5-Ethyl-1,3,4-thiadiazol-2-amine | 4-Bromobenzaldehyde | N-(4-bromobenzylidene)-5-ethyl-1,3,4-thiadiazol-2-amine | nih.gov |

| 5-Styryl-2-amino-1,3,4-thiadiazole | Benzaldehyde | N-benzylidene-5-styryl-1,3,4-thiadiazol-2-amine | nih.gov |

| 5-Styryl-2-amino-1,3,4-thiadiazole | 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-5-styryl-1,3,4-thiadiazol-2-amine | nih.gov |

N-Alkylation: The amino group can also undergo N-alkylation. For example, 5-alkyl-2-methylamino-1,3,4-thiadiazoles can be prepared from a suitable carboxylic acid and methylthiosemicarbazide in the presence of polyphosphoric acid and concentrated sulfuric acid. nih.gov

Modifications at the 5-Position of the Thiadiazole Ring

The 5-position of the 1,3,4-thiadiazole ring is generally electron-deficient, making it susceptible to nucleophilic substitution if a suitable leaving group is present. However, direct electrophilic substitution on the carbon atom is challenging unless the ring is activated by electron-donating groups.

One of the key electrophilic substitution reactions reported for activated 2-amino-1,3,4-thiadiazoles is halogenation. For instance, 2-amino-substituted 1,3,4-thiadiazoles can be brominated at the 5-position by heating with bromine in acetic acid. nih.gov This reaction provides a pathway to introduce a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at this position.

While the direct modification of the 5-isopropyl group is not extensively described, the introduction of functional groups at this position is often achieved during the synthesis of the thiadiazole ring itself, by starting with a functionalized carboxylic acid or its derivative.

Formation of Sulfonyl Thiourea (B124793) Derivatives

A significant derivatization of this compound involves the formation of sulfonyl thiourea derivatives. These compounds are synthesized through the nucleophilic addition of the 2-amino group to a sulfonyl isothiocyanate.

The general synthetic route involves the initial preparation of a sulfonyl isothiocyanate, such as p-toluene sulfonyl isothiocyanate. This is typically achieved by reacting the corresponding sulfonyl chloride (e.g., p-toluene sulfonyl chloride) with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in a dry solvent like acetonitrile, often in the presence of a base like pyridine (B92270). nih.gov

The resulting sulfonyl isothiocyanate is then reacted in situ with a 2-amino-5-alkyl-1,3,4-thiadiazole. The amino group of the thiadiazole acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the 1-(5-alkyl-1,3,4-thiadiazol-2-yl)-3-(arylsulfonyl)thiourea derivative. nih.gov This one-pot procedure provides a straightforward method for the synthesis of these complex molecules. nih.gov

General Reaction Scheme:

| 5-Alkyl Group | Sulfonyl Group | Product | Reference |

| Methyl | p-Tolylsulfonyl | 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(p-tolylsulfonyl)thiourea | nih.gov |

| Ethyl | p-Tolylsulfonyl | 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(p-tolylsulfonyl)thiourea | nih.gov |

| Propyl | p-Tolylsulfonyl | 1-(5-Propyl-1,3,4-thiadiazol-2-yl)-3-(p-tolylsulfonyl)thiourea | nih.gov |

| Butyl | p-Tolylsulfonyl | 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(p-tolylsulfonyl)thiourea | nih.gov |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. The reactivity of this compound is largely governed by the electronic properties of the 1,3,4-thiadiazole ring and the nucleophilicity of the exocyclic amino group.

The synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE) is believed to proceed through a multi-step mechanism. The reaction likely begins with the acylation of the thiosemicarbazide by the carboxylic acid. This is followed by an intramolecular cyclodehydration, where the hydroxyl group of the acylated intermediate is eliminated, leading to the formation of the 1,3,4-thiadiazole ring. researchgate.net

In the formation of Schiff bases, the reaction mechanism involves the nucleophilic attack of the primary amino group of the thiadiazole on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine bond (-N=CH-). The reaction is often catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

The formation of sulfonyl thiourea derivatives proceeds via a nucleophilic addition mechanism. The electron-rich amino group of the this compound attacks the electron-deficient carbon atom of the sulfonyl isothiocyanate. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a new carbon-nitrogen bond and the subsequent formation of the thiourea linkage.

Pharmacological and Biological Activities

Antimicrobial Activities

Derivatives of 5-isopropyl-1,3,4-thiadiazol-2-amine have demonstrated a broad spectrum of antimicrobial activities, positioning them as a noteworthy scaffold in the development of new therapeutic agents. researchgate.net These compounds have been extensively studied for their efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, and viruses. researchgate.net

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

The 1,3,4-thiadiazole (B1197879) nucleus is a key component in various compounds exhibiting antibacterial properties. Research has shown that derivatives of 2-amino-1,3,4-thiadiazole (B1665364) are active against both Gram-positive and Gram-negative bacteria. nih.govekb.eg For instance, certain synthetic derivatives have shown considerable activity against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). nih.govrasayanjournal.co.in

The substitution at the 5-position of the thiadiazole ring plays a crucial role in the antibacterial potency. For example, compounds with halogenated phenyl rings have demonstrated increased activity, particularly against Gram-positive bacteria. nih.gov One study highlighted an isopropyl-substituted derivative with a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus. rsc.org Another series of novel 5-aryl-2-amino 1,3,4-thiadiazole derivatives also exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.eg

| Derivative Class | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamides | S. aureus | 3.9 µg/mL | rsc.org |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamides | A. xylosoxidans | 3.9 µg/mL | rsc.org |

| Fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20–28 µg/mL | nih.gov |

| 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine | E. coli | Good to high activity | nih.gov |

Antifungal Efficacy against Candida albicans and Other Fungi

Compounds derived from the 1,3,4-thiadiazole scaffold have shown significant promise as antifungal agents. nih.govwjpmr.com Notably, 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols have a broad spectrum of biological activity, including antifungal properties. nih.gov One derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, was identified as a potent agent against various Candida species, with MIC values ranging from 8 to 96 μg/ml. nih.govresearchgate.net

The antifungal activity is influenced by the nature of the substituent on the thiadiazole ring. For example, derivatives bearing oxygenated substituents on a phenyl ring have shown significant activity against Aspergillus niger and Candida albicans. nih.govrasayanjournal.co.in The mechanism of action for some of these compounds involves the disruption of cell wall biogenesis, leading to an inability of the fungal cells to maintain their characteristic shape and resulting in cell lysis. nih.govresearchgate.net

| Derivative | Fungal Strain | MIC | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Various Candida species and molds | 8 to 96 µg/ml | nih.govresearchgate.net |

| Derivatives with oxygenated substituents at phenyl ring | A. niger, C. albicans | 32–42 µg/mL | nih.gov |

Antiviral Potential

The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleic acids, which may contribute to its antiviral activity. nih.gov Studies have investigated the antiviral properties of 2-amino-1,3,4-thiadiazole derivatives against various viruses, including Human Immunodeficiency Virus (HIV). nih.gov

Research has indicated that the electronic properties of substituents on the N-aryl group can influence the antiviral potency. For instance, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on a phenyl ring attached to the 2-amino group has been shown to enhance anti-HIV-1 activity. nih.gov While many derivatives have shown moderate activity compared to standard drugs, they represent a promising scaffold for the development of new antiviral agents. nih.gov

Mechanisms of Antimicrobial Action (e.g., Metal Chelation, Membrane Disruption)

The antimicrobial effects of 1,3,4-thiadiazole derivatives are attributed to several mechanisms of action. One proposed mechanism is metal chelation. Certain derivatives, such as those incorporating an 8-hydroxyquinoline (B1678124) moiety, can form chelates with transition metal ions like Cu2+. These metal chelates have been found to be more toxic to microbial cells than the ligand alone. nih.gov

Another significant mechanism, particularly in antifungal activity, is the disruption of the cell membrane and wall. nih.govresearchgate.net For example, the compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol has been shown to interfere with the biogenesis of the fungal cell wall. nih.govresearchgate.net This leads to an inability of the cells to maintain their shape, increased cell size, and ultimately, leakage of protoplasmic material. nih.govresearchgate.net Additionally, some drug-peptide complexes involving thiazole (B1198619) derivatives have been observed to create pores in the bacterial cell membrane, leading to faster cell killing. rsc.org

Anticancer Activities

The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in the design of anticancer agents due to its ability to cross cellular membranes and interact with various biological targets. nih.govbepls.com

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Derivatives of 1,3,4-thiadiazole have demonstrated significant cytotoxic effects against a range of cancer cell lines, including breast, liver, and lung cancer. nih.govdmed.org.ua These compounds can inhibit cancer cell proliferation and induce apoptosis, or programmed cell death. nih.govbepls.com

For instance, a series of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were synthesized and evaluated for their cytotoxicity. Two compounds, in particular, displayed high activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. nih.gov Further investigation revealed that these compounds induced cell cycle arrest and triggered apoptosis, as indicated by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels. nih.gov Other studies have shown that N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives also induce apoptosis through a caspase-dependent pathway.

| Derivative Class | Cancer Cell Line | Activity/Effect | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles with piperazine/piperidine | MCF-7 (Breast), HepG2 (Liver) | High cytotoxic activity, induction of apoptosis | nih.gov |

| N-(5-methyl- nih.govnih.govncats.iothiadiazol-2-yl)-propionamide | HepG2 (Liver) | IC50 of 9.4 µg/mL | dmed.org.ua |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Breast cancer cell line | Moderate to good anticancer activity | rasayanjournal.co.in |

| N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Various cancer cell lines | Induction of apoptosis via caspase-dependent pathway |

Targeting Specific Molecular Pathways

Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have been shown to exert their anticancer effects by interacting with a variety of specific molecular targets crucial for cancer cell proliferation and survival. nih.govmdpi.com

Glutaminase and IMPDH: Some derivatives of 1,3,4-thiadiazole-2-amine have been investigated as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanosine (B1672433) nucleotides necessary for cancer cell proliferation. nih.gov The antitumor capacity of these compounds is also linked to their ability to inhibit glutaminase. mdpi.com

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is implicated in the pathogenesis of various cancers, including leukemia. mdpi.com While direct inhibition by this compound is not specified, the broader class of heterocyclic compounds is actively studied for targeting components of this pathway to induce apoptosis in cancer cells. mdpi.com

EGFR: The human epidermal growth factor receptor (EGFR) is another target for 1,3,4-thiadiazole-2-amine derivatives in cancer therapy. mdpi.com

PIM Kinase: A specific class of derivatives, 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, has been identified as potent inhibitors of PIM kinases. nih.gov PIM kinases are a family of serine/threonine kinases involved in tumorigenesis, and optimized compounds from this class show excellent potency against all three PIM isoforms. nih.gov

JNK Pathway: The c-Jun N-terminal kinases (JNK) pathway is involved in cellular responses to stress and can play a role in both cell survival and apoptosis. While specific inhibitory data for this compound is not available, the modulation of kinase pathways is a common mechanism for anticancer compounds containing the thiadiazole scaffold.

In Vitro and In Vivo Anticancer Evaluation

The anticancer potential of various 2-amino-1,3,4-thiadiazole derivatives has been extensively evaluated through both in vitro and in vivo studies, demonstrating a broad spectrum of activity against numerous cancer cell lines.

In Vitro Studies: Numerous studies have demonstrated the cytotoxic effects of 1,3,4-thiadiazole derivatives against a range of human cancer cell lines. For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds displayed significant activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. mdpi.com Another study reported that the novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine showed potent anti-proliferative effects against LoVo (colon carcinoma) and MCF-7 cells, with IC50 values of 2.44 µM and 23.29 µM, respectively. nih.govmdpi.com The anticancer effect of these compounds is often attributed to the inhibition of DNA synthesis and the induction of apoptosis. researchgate.net

In Vivo Studies: The in vivo anticancer properties of a thiazolidine (B150603) derivative of thiadiazole, TH08, were examined in a study using Swiss albino mice with Ehrlich Ascites Carcinoma (EAC) cells. impactfactor.org The administration of TH08 was found to restore hematological parameters that were altered by tumor growth, such as white blood cell counts, red blood cell counts, and hemoglobin levels. impactfactor.org An in vivo radioactive tracing study of another potent compound, 4i, demonstrated its ability to target sarcoma cells in a tumor-bearing mouse model. mdpi.com These findings suggest that thiadiazole derivatives hold promise as effective anticancer agents in living organisms. impactfactor.org

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4e (a 5-aryl-1,3,4-thiadiazole derivative) | MCF-7 (Breast) | 2.34 µg/mL | mdpi.com |

| Compound 4i (a 5-aryl-1,3,4-thiadiazole derivative) | HepG2 (Liver) | 3.13 µg/mL | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 µM | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 µM | nih.gov |

| Compound 5g (a 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole derivative) | HT-29 (Colon) | Potent Activity | nih.gov |

Selectivity against Cancer Cell Lines vs. Non-Cancerous Cells

A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while minimizing damage to healthy, non-cancerous cells. Several studies on 2-amino-1,3,4-thiadiazole derivatives have demonstrated this desirable selectivity.

For example, the derivative 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT) was shown to inhibit the proliferation of various tumor cells in a dose-dependent manner. researchgate.net Importantly, at concentrations that were effective against cancer cells, 4ClABT was not toxic to normal cells, including skin fibroblasts, hepatocytes, astroglia, and neurons. researchgate.net Similarly, a selectivity study on compounds 4e and 4i, which were highly active against MCF-7 and HepG2 cancer cells, demonstrated their high selective cytotoxicity towards these cancerous cells over normal mammalian Vero cells. mdpi.com Furthermore, a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives were tested on human normal cells (HEK293T) and were found to be safer with lesser cytotoxicity compared to their effect on cancer cell lines. nih.gov This selective action is a promising indicator for the development of thiadiazole-based compounds with a favorable therapeutic window. mdpi.comresearchgate.netnih.gov

Antiparasitic Activities

The 1,3,4-thiadiazole scaffold is a prevalent and important heterocyclic ring that has been explored for its potential against parasitic diseases. nih.gov The development of novel antiparasitic drugs is critical due to increasing drug resistance and the side effects associated with conventional therapies. nih.gov Derivatives of 1,3,4-thiadiazole have shown activity against a range of protozoan parasites. nih.govmdpi.comresearchgate.net

Leishmanicidal Activity

Leishmaniasis is a significant public health problem caused by protozoan parasites of the genus Leishmania. nih.gov Research has identified several 1,3,4-thiadiazole derivatives with potent antileishmanial activity. A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines were evaluated for their in vitro activity against the promastigote form of Leishmania major, with most compounds exhibiting good antileishmanial effects. nih.gov Another study highlighted that 5-nitroheteroaryl-1,3,4-thiadiazole derivatives presented strong antileishmanial activity with low toxicity when compared to the reference drug. nih.gov The potent activity of these derivatives is thought to be related to their ability to inhibit L. major DNA topoisomerase I. nih.gov

Antimalarial Activity (e.g., Inhibition of pfCA)

Malaria remains a devastating disease, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new therapeutic agents. nih.gov The 1,3,4-thiadiazole nucleus has been identified as a promising scaffold for novel antimalarial drugs. nih.gov One specific target that has been explored is the P. falciparum carbonic anhydrase (pfCA). A study on a library of sulfonamide compounds revealed that 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives exhibited excellent inhibitory activity against pfCA, with inhibition constants (KIs) in the micromolar range. nih.gov The inhibition of this enzyme presents a different mechanism of action compared to current antimalarial drugs, offering a potential new avenue for treatment. nih.gov

Central Nervous System Activities

Beyond their anticancer and antiparasitic properties, derivatives of the 1,3,4-thiadiazole scaffold have also been investigated for their effects on the central nervous system (CNS). Research has indicated potential applications as both antidepressant and anticonvulsant agents.

Antidepressant Activity: A study focused on new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) found that several compounds exhibited significant antidepressant activity in preclinical models. nih.gov Two compounds, in particular, showed activity comparable to the standard drug imipramine (B1671792), decreasing immobility time by over 76%. nih.gov

Anticonvulsant Activity: The 1,3,4-thiadiazole moiety has been incorporated into various derivatives that show good potency as anticonvulsant agents with low toxicity. frontiersin.org These compounds are effective in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) models of epilepsy. The proposed mechanism involves the GABAA pathway, preventing neuron firing in the brain. It has been observed that compounds substituted with electron-withdrawing groups tend to show better anticonvulsant activity. frontiersin.org

Anticonvulsant Properties

The 1,3,4-thiadiazole scaffold is a constituent of various compounds that have demonstrated significant anticonvulsant activity. frontiersin.orgnih.gov Numerous derivatives have been synthesized and evaluated in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, which are standard screening methods for antiepileptic drugs. frontiersin.orgnih.gov

In several studies, 2,5-disubstituted-1,3,4-thiadiazoles have shown considerable protection against induced convulsions. nih.gov For instance, certain amino-substituted 5-aryl-1,3,4-thiadiazole derivatives were found to possess anticonvulsant properties, whereas derivatives with mercapto or methyl sulfone substitutions showed no activity or even induced convulsions. frontiersin.orgnih.gov The lipophilic nature of the ring and its substituents has been suggested to be a contributing factor to the observed activity. frontiersin.org One of the early potent compounds identified in this class was 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole, which showed efficacy comparable to standard drugs like phenytoin (B1677684) and carbamazepine (B1668303) in various tests. nih.govarjonline.orgacs.org

| Compound/Derivative Class | Key Findings |

| 2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Exhibited potent anticonvulsant activity in both rats and mice, comparable to standard drugs phenytoin, phenobarbital, and carbamazepine. arjonline.orgacs.org |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | Showed significant activity in both PTZ and MES tests, with 83% and 75% inhibition respectively at a 20 mg/kg dose. frontiersin.orgnih.gov |

| 1,2,4-triazole-1,3,4-thiadiazoles substituted amino derivatives | Three compounds from this series were found to be highly potent at a 30 mg/kg dose within 30 minutes in scPTZ and MES models. frontiersin.orgnih.gov |

| 5-Aryl-1,3,4-thiadiazole derivatives | Amino-substituted compounds demonstrated anticonvulsant activity in the PTZ method. frontiersin.orgnih.gov |

Antidepressant and Anxiolytic Effects

Derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole have been a particular focus of research for central nervous system activities, including antidepressant and anxiolytic effects. nih.govacs.org Pharmacological screening has identified compounds within this series that possess notable antidepressant and anxiolytic properties, with efficacy comparable to the reference drugs imipramine and diazepam. nih.govacs.org

One extensively studied compound, 2-amino-5-benzylsulfanyl-1,3,4-thiadiazole, was found to be active in the rat despair test, a common model for assessing antidepressant potential. acs.org Another potent derivative demonstrated a mixed antidepressant-anxiolytic profile. acs.org In the social interaction test in rats, a model for anxiolytic activity, certain test compounds were effective in increasing the time spent in social interaction, with one derivative showing greater efficiency than diazepam after a single administration. acs.org Further studies on imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol also identified compounds with significant antidepressant activity, measured by their ability to decrease immobility time in preclinical models. nih.gov

Anti-Alzheimer's Activity (Acetylcholinesterase Inhibition)

A key strategy in managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov The 1,3,4-thiadiazole nucleus has been incorporated into novel benzamide (B126) and other derivatives to evaluate their anticholinesterase activity. tbzmed.ac.ir Several of these synthesized compounds have demonstrated remarkable inhibitory effects against AChE, with some exhibiting potency in the nanomolar range. tbzmed.ac.irresearchgate.net

For example, a series of drug-1,3,4-thiadiazole hybrid compounds were synthesized and assessed for AChE inhibitory activity. One derivative, (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- frontiersin.orgnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one, was identified as a particularly potent inhibitor with an IC50 value of 18.1 ± 0.9 nM, significantly more active than the reference drug, neostigmine (B1678181) methyl sulfate (B86663). nih.govdiva-portal.org Kinetic studies revealed that these compounds often act as mixed-type inhibitors of the enzyme. nih.govdiva-portal.org Another study found that a benzamide derivative with a fluorine atom on the phenyl ring was the most active in its series, suggesting these compounds could be promising anti-Alzheimer's agents. tbzmed.ac.irresearchgate.net

| Compound/Derivative | AChE Inhibitory Activity (IC50) | Reference |

| (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- frontiersin.orgnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one | 18.1 ± 0.9 nM | nih.govdiva-portal.org |

| Benzamide derivative with meta-fluorine substitution (Compound 7e) | 1.82 ± 0.6 nM | tbzmed.ac.irresearchgate.net |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | 12.8 µM | mdpi.com |

| Neostigmine methyl sulfate (Reference Drug) | 2186.5 ± 98.0 nM | nih.govdiva-portal.org |

| Donepezil (Reference Drug) | 0.6 ± 0.05 µM | tbzmed.ac.irresearchgate.net |

Other Biological Activities

Anti-inflammatory Effects

The 1,3,4-thiadiazole nucleus is present in various compounds that have been evaluated for anti-inflammatory activity. researchgate.netgavinpublishers.com These derivatives are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Preclinical studies, such as the carrageenan-induced rat paw edema model, are commonly used to assess this activity. ejbps.comnih.gov

For example, a series of 2,6-diaryl-imidazo[2,1-b] frontiersin.orgnih.govrsc.orgthiadiazole derivatives were synthesized and evaluated for in vivo anti-inflammatory and analgesic activities. nih.gov One compound from this series exhibited better anti-inflammatory activity than the standard drug diclofenac, and molecular docking studies suggested a higher inhibition of COX-2. nih.gov Other research has also highlighted thiadiazole derivatives that show significant anti-inflammatory effects compared to standard drugs like indomethacin. researchgate.net

Diuretic Activity

Certain 1,3,4-thiadiazole derivatives have been investigated for their diuretic properties. nih.govresearchgate.netscispace.com These studies typically measure the effect of the compounds on urine volume and the excretion of electrolytes such as sodium (Na+), potassium (K+), and chloride (Cl−). nih.govscispace.com

In one study, seven new 2- and 5-thioate derivatives of 1,3,4-thiadiazole were synthesized and evaluated in mice. The results indicated an increase in the urinary excretion of both water and electrolytes. nih.govresearchgate.netscispace.com It was observed that 5-methyl-substituted derivatives generally showed more significant diuresis compared to 5-amino-substituted ones. nih.govresearchgate.netscispace.com Another study synthesized sixteen 5-amino-1,3,4-thiadiazole-2-thiol derivatives and screened them for in vivo diuretic activity in rats. mdpi.com The 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were found to be the most active, and they were further studied for their saluretic, natriuretic, and kaliuretic properties. proquest.com

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole ring is a foundational structure for a well-known class of drugs: carbonic anhydrase inhibitors (CAIs). nih.govacs.org Marketed drugs like acetazolamide (B1664987) and methazolamide, which are used for their diuretic and antiglaucoma effects, contain this heterocyclic core. arjonline.orgresearchgate.net Carbonic anhydrases are a family of enzymes that catalyze the hydration of carbon dioxide, and their inhibition has various therapeutic applications. mdpi.com

Numerous studies have focused on synthesizing 1,3,4-thiadiazole derivatives and evaluating their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, such as hCA I, II, IV, VA, VB, and IX. rsc.orgmdpi.comtandfonline.comnih.gov For instance, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were shown to be potent, low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB, while showing weaker inhibition against cytosolic and membrane-associated isoforms. nih.gov Another study designed and synthesized two groups of N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as inhibitors of hCA I and hCA II, with some compounds showing more potent inhibition than the reference drug acetazolamide. tandfonline.com

| Compound/Derivative Class | Target Isoform(s) | Key Findings (Inhibition Constant - KI) |

| N-(1,3,4-thiadiazole-2-yl)acetamide derivatives | hCA I | KI values in the range of 76.48–216.30 nM (more potent than acetazolamide). tandfonline.com |

| 2-Substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA | KI values in the range of 4.2–32 nM. nih.gov |

| 2-Substituted-1,3,4-thiadiazole-5-sulfamides | hCA VB | KI values in the range of 1.3–74 nM. nih.gov |

| 1,3,4-Thiadiazole-thiazolidinone hybrids | Carbonic Anhydrase | One compound (7i) showed an IC50 of 0.402 ± 0.017 μM, more potent than acetazolamide. rsc.org |

Antiplatelet Activity

While direct studies on the antiplatelet activity of this compound are not extensively documented, research on analogous 1,3,4-thiadiazole derivatives suggests potential in this area. Platelet aggregation is a critical process in the development of cardiovascular diseases. nih.gov The search for new antiplatelet agents is therefore of significant interest.

A study on a series of novel 5-substituted-N-phenyl-1,3,4-thiadiazol-2-amine derivatives demonstrated their potential to inhibit platelet aggregation. The antiplatelet activity was evaluated against adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA) induced platelet aggregation. One of the most potent compounds in this series, 5-(p-tolyl)-N-phenyl-1,3,4-thiadiazol-2-amine, exhibited significant inhibitory activity against ADP-induced platelet aggregation with a half-maximal inhibitory concentration (IC50) of 39 ± 11 µM. nih.gov This suggests that the 1,3,4-thiadiazole core can serve as a valuable scaffold for the development of novel antiplatelet agents. mdpi.com Further investigation into derivatives with different substitutions, such as the isopropyl group, is warranted to explore their full therapeutic potential.

Table 1: Antiplatelet Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Inducer | IC50 (µM) |

|---|---|---|

| 5-(p-tolyl)-N-phenyl-1,3,4-thiadiazol-2-amine | ADP | 39 ± 11 |

| 5-(4-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | ADP | 421 ± 25 |

| 5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | ADP | 452 ± 30 |

| 5-(3-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | ADP | 468 ± 18 |

Antidiabetic Activity (Aldose Reductase and α-Glucosidase Inhibition)

Derivatives of 1,3,4-thiadiazole have shown promise as antidiabetic agents through the inhibition of key enzymes such as aldose reductase and α-glucosidase.

Aldose Reductase Inhibition:

Aldose reductase is a crucial enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. Its activity can lead to the accumulation of sorbitol, contributing to diabetic complications. A series of novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their inhibitory activity against aldose reductase. Several of these compounds demonstrated potent inhibition, with IC50 values significantly lower than that of the standard inhibitor, epalrestat. nih.govnih.gov For instance, certain derivatives exhibited IC50 values in the nanomolar range, highlighting the potential of the 1,3,4-thiadiazole scaffold in designing effective aldose reductase inhibitors. nih.govnih.gov

α-Glucosidase Inhibition:

α-Glucosidase is an enzyme responsible for the breakdown of complex carbohydrates into glucose in the intestine. Inhibiting this enzyme can delay glucose absorption and manage postprandial hyperglycemia. Numerous studies have reported the α-glucosidase inhibitory activity of 1,3,4-thiadiazole derivatives. For example, a series of 1,3,4-thiadiazole-bearing Schiff base analogues were synthesized and showed excellent inhibitory activity against α-glucosidase, with some compounds having IC50 values as low as 1.10 ± 0.10 μM, which is more potent than the standard drug acarbose (B1664774) (IC50 = 11.50 ± 0.30 μM). nih.gov Another study on 1,3,4-thiadiazole–1,2,3-triazole hybrids also identified a potent inhibitor with an IC50 value of 31.91 μM, significantly better than acarbose (IC50 = 844.81 μM). tandfonline.com

Table 2: Antidiabetic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Target Enzyme | Key Findings (IC50 values) |

|---|---|---|

| 1,3,4-Thiadiazole derivatives | Aldose Reductase | Potent inhibition with IC50 values in the nM range (e.g., 20.16 ± 1.07 nM for one derivative) nih.govnih.gov |

| 1,3,4-Thiadiazole-bearing Schiff bases | α-Glucosidase | Excellent inhibition with IC50 values ranging from 1.10 ± 0.10 μM to 18.10 ± 0.20 μM nih.gov |

| 1,3,4-Thiadiazole–1,2,3-triazole hybrids | α-Glucosidase | Potent inhibition with an IC50 value of 31.91 μM for the best compound tandfonline.com |

| 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | α-Glucosidase | Significant inhibition, with one compound showing an IC50 of 3.66 mM, lower than acarbose (13.88 mM) mdpi.com |

Antioxidant Properties

The antioxidant potential of 1,3,4-thiadiazole derivatives has been a subject of considerable research. These compounds have demonstrated the ability to scavenge free radicals, which are implicated in a variety of pathological conditions.

The antioxidant activity of these derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In one study, a series of 1,3,4-thiadiazole derivatives of thiazolidinone were synthesized and tested for their antioxidant properties. saudijournals.com Two of the synthesized compounds exhibited promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM, which were comparable to the standard antioxidant, ascorbic acid (IC50 = 29.2 µM). saudijournals.com Another study on different thiazolidinone derivatives of 1,3,4-thiadiazole also reported significant DPPH scavenging activity, with one compound showing 33.98% inhibition. nih.gov These findings underscore the potential of the 1,3,4-thiadiazole scaffold in the development of novel antioxidant agents.

Table 3: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Assay | Key Findings (IC50 or % Inhibition) |

|---|---|---|

| 1,3,4-Thiadiazole derivatives of Thiazolidinone (TZD 5) | DPPH | IC50 = 27.50 µM saudijournals.com |

| 1,3,4-Thiadiazole derivatives of Thiazolidinone (TZD 3) | DPPH | IC50 = 28.00 µM saudijournals.com |

| Ascorbic Acid (Standard) | DPPH | IC50 = 29.2 µM saudijournals.com |

| 1,3,4-Thiadiazole based Thiazolidinone (Compound 4) | DPPH | 33.98% Inhibition nih.gov |

DNA Binding and Cleavage Studies

The interaction of small molecules with DNA is a critical aspect of drug design, particularly for anticancer agents. Several studies have investigated the DNA binding and cleavage properties of 1,3,4-thiadiazole derivatives.

Research has shown that certain 1,3,4-thiadiazole derivatives can bind to DNA, primarily through minor groove interactions. merckmillipore.comnih.gov For example, a study on fatty acid derivatives of 1,3,4-thiadiazole demonstrated their ability to bind to calf thymus DNA (CT-DNA). merckmillipore.comnih.gov Spectroscopic studies, including UV-Vis, fluorescence, and circular dichroism, confirmed the binding of these compounds to the minor groove of the DNA helix. merckmillipore.comnih.gov

In addition to binding, some 1,3,4-thiadiazole derivatives have been shown to induce DNA cleavage. While some studies report little potential for DNA cleavage, others have demonstrated this activity. nih.gov The ability to cleave DNA is a significant attribute for potential anticancer drugs. The specific mechanisms and efficiency of DNA binding and cleavage can vary depending on the nature and position of the substituents on the 1,3,4-thiadiazole ring. nih.gov Further research is needed to fully elucidate the structure-activity relationships governing these interactions.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituents on Biological Activity

Systematic modifications of the 5-Isopropyl-1,3,4-thiadiazol-2-amine scaffold have provided valuable insights into the structural requirements for optimal biological activity. The interplay between the size, shape, and electronic properties of different substituents dictates the molecule's interaction with its biological target.

While specific studies focusing exclusively on the 5-isopropyl substituent are limited, general SAR studies on 5-alkyl-1,3,4-thiadiazol-2-amines provide a framework for understanding its role. For instance, in the context of antioxidant activity, research on a series of 5-substituted-2-mercapto-1,3,4-thiadiazoles has shown that compounds with simple, short-chain aliphatic groups at the 5-position are generally more active than those with bulky aromatic substituents. nih.gov Furthermore, it has been observed that as the length of the aliphatic chain increases, the antioxidant activity tends to decrease. nih.gov This suggests that the isopropyl group, being a small, branched alkyl chain, may offer a favorable balance of lipophilicity and steric bulk for certain biological targets. Its presence can enhance binding to hydrophobic pockets within a receptor or enzyme active site without causing significant steric hindrance.

A hypothetical modification of the this compound scaffold could involve replacing the isopropyl group with a substituted phenyl ring. The following table illustrates how different aromatic substituents could potentially influence activity based on general SAR principles observed in related 1,3,4-thiadiazole (B1197879) series.

| Substituent on Phenyl Ring | Potential Impact on Anticancer Activity | Rationale based on General SAR |

|---|---|---|

| -Cl (para position) | Enhancement of activity | Electron-withdrawing groups on the 5-phenyl ring have been shown to boost cytotoxic activity. nih.gov |

| -OCH3 (para position) | Variable, potentially reduced activity | Electron-donating groups can sometimes be detrimental to cytotoxicity in certain 1,3,4-thiadiazole series. |

| -NO2 (para position) | Potential for enhanced activity | Strong electron-withdrawing groups can increase the potency of some anticancer agents. |

The incorporation of halogen atoms and other electron-withdrawing groups into derivatives of the 5-substituted-1,3,4-thiadiazol-2-amine scaffold has been shown to significantly impact biological activity. In the context of anticancer activity, the presence of a chlorine atom on a 5-phenyl substituent has been reported to boost the cytotoxic effects of thiadiazole derivatives. nih.gov This enhancement is attributed to the electron-withdrawing nature of the halogen, which can alter the electronic properties of the entire molecule, potentially leading to stronger interactions with the target protein.

For instance, in a study of pyridine (B92270) derivatives of 1,3,4-thiadiazole, the highest antiproliferative activity was observed with electron-withdrawing substituents such as an amido group, a nitro group, or a chloro atom on the phenyl ring. Conversely, the introduction of an electron-donating group like a methyl group was found to be detrimental to cytotoxicity. This highlights the critical role of electronic effects in modulating the anticancer potential of this class of compounds.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For the 1,3,4-thiadiazole scaffold, several key pharmacophoric features have been identified that contribute to its diverse biological activities. These typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A general pharmacophore model for a 1,3,4-thiadiazole-based inhibitor might include:

A hydrogen bond acceptor (the nitrogen atoms of the thiadiazole ring).

A hydrogen bond donor (the amino group at the 2-position).

A hydrophobic feature (the substituent at the 5-position, such as the isopropyl group).

The 1,3,4-thiadiazole ring itself is considered a privileged scaffold in drug design due to its favorable metabolic profile and its ability to participate in hydrogen bonding. researchgate.netnih.gov Its mesoionic nature allows it to cross cellular membranes and interact with biological targets. ncats.io

Rational Drug Design Strategies Employing this compound Scaffold

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents through rational drug design. By leveraging an understanding of the SAR and pharmacophoric requirements, medicinal chemists can strategically modify the molecule to enhance its desired biological activity.

Lead optimization is a critical phase in drug discovery that involves iteratively modifying a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. For the this compound scaffold, several modification strategies can be envisioned to enhance its therapeutic potential.

One common approach is the hybridization of the 1,3,4-thiadiazole core with other biologically active pharmacophores. For example, linking the 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole scaffold with substituted piperazines through an acetamide (B32628) linker has been explored to create new hybrid molecules with potentially enhanced antitumor activity. nih.gov

The following table outlines potential modification strategies for the this compound scaffold and their intended outcomes for lead optimization.

| Modification Strategy | Targeted Property | Rationale | Example Modification |

|---|---|---|---|

| Substitution on the 2-amino group | Potency and Selectivity | Introducing different functional groups can lead to new interactions with the biological target. | Acylation or alkylation of the amino group. |

| Bioisosteric replacement of the isopropyl group | Potency and Physicochemical Properties | Replacing the isopropyl group with other groups of similar size and shape can fine-tune the compound's properties. | Cyclopropyl, tert-butyl, or small aromatic rings. |

| Scaffold hopping | Novelty and Intellectual Property | Replacing the 1,3,4-thiadiazole core with another heterocyclic system while maintaining key pharmacophoric features. | Replacing the 1,3,4-thiadiazole with a 1,3,4-oxadiazole (B1194373) or a triazole. |

Through these and other rational design strategies, the this compound scaffold can be systematically optimized to yield novel drug candidates with improved therapeutic profiles.

Addressing Drug Resistance through Novel Modes of Action

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. The 2-amino-1,3,4-thiadiazole (B1665364) core, characteristic of this compound, has emerged as a promising framework in the design of new agents to combat drug-resistant pathogens. Structure-activity relationship (SAR) studies on this class of compounds have revealed key insights into their potential to overcome resistance, often by targeting pathways distinct from conventional antibiotics.

The 2-amino-1,3,4-thiadiazole moiety is considered a "hydrogen binding domain" and a "two-electron donor system," which contributes to its wide range of biological activities. researchgate.net This scaffold is a bioisostere of the thiazole (B1198619) ring found in third- and fourth-generation cephalosporins, suggesting a potential for similar antibacterial efficacy. mdpi.com Research has focused on modifying the substituent at the 5-position of the thiadiazole ring to enhance antimicrobial potency and broaden the spectrum of activity, particularly against resistant strains.

SAR studies have demonstrated that the nature of the substituent at the C-5 position of the 2-amino-1,3,4-thiadiazole ring plays a crucial role in determining the antimicrobial activity. For instance, the introduction of halogenated phenyl rings at this position has been shown to increase antibacterial activity, with a preference for Gram-positive bacteria. nih.gov Specifically, fluorinated and chlorinated phenyl derivatives have exhibited significant inhibitory effects against Staphylococcus aureus (S. aureus), including methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. nih.govnih.gov

Conversely, the presence of oxygenated substituents, such as hydroxyl or methoxy (B1213986) groups, on a phenyl ring at the 5-position tends to impart stronger antifungal activity. researchgate.netnih.gov This highlights the tunability of the 2-amino-1,3,4-thiadiazole scaffold to target different types of microbial pathogens. The isopropyl group in this compound represents an aliphatic substitution, and while much of the focus has been on aromatic substitutions, the exploration of such aliphatic moieties is crucial for developing a comprehensive understanding of the SAR.

| Substituent at 5-position | Observed Activity | Target Organisms |

|---|---|---|

| p-chlorophenyl | Good antibacterial activity | Gram-positive bacteria (e.g., B. subtilis, S. aureus) |

| p-nitrophenyl | Good activity against Gram-positive and some Gram-negative bacteria | B. subtilis, S. aureus, E. coli |

| Phenyl with hydroxyl or methoxy groups | Significant antifungal activity | Aspergillus niger, Candida albicans |

| 1-adamantyl | Increased antifungal activity | Candida albicans |

One of the novel mechanisms through which 1,3,4-thiadiazole derivatives may combat drug resistance is by inhibiting efflux pumps. researchgate.netbohrium.com Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and effectiveness. Compounds that inhibit these pumps can restore the activity of existing antibiotics. Studies on certain 1,3,4-thiadiazole derivatives have demonstrated good efflux pump inhibition in bacteria such as Klebsiella pneumoniae and Escherichia coli. researchgate.netbohrium.com This suggests that the this compound scaffold could be a starting point for the development of efflux pump inhibitors.

Furthermore, some 1,3,4-thiadiazole derivatives have been investigated for their ability to target novel bacterial enzymes that are essential for survival but are not inhibited by current antibiotics. For example, undecaprenyl diphosphate (B83284) synthase (UPPS), an enzyme involved in cell wall synthesis, has been identified as a potential target for thiazole-based compounds. rsc.org By inhibiting such novel targets, these compounds can circumvent resistance mechanisms that have evolved against traditional antibiotics.

While many of the reported 2-amino-1,3,4-thiadiazole derivatives have shown promising in vitro antimicrobial activities, further studies are needed to elucidate their precise mechanisms of action. nih.gov The development of derivatives of this compound, guided by SAR insights, could lead to the discovery of new therapeutic agents that are effective against multidrug-resistant pathogens.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is instrumental in understanding the binding mode of 5-isopropyl-1,3,4-thiadiazol-2-amine derivatives and estimating the strength of their interaction with a biological target.

Ligand-Protein Interactions and Binding Affinity

Studies on various derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have demonstrated their ability to form stable complexes with a range of protein targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key metric derived from these simulations. For analogous compounds, these scores often indicate favorable binding. The interactions stabilizing the ligand-protein complex are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. For instance, the amino group on the thiadiazole ring is a common hydrogen bond donor, while the isopropyl group can engage in hydrophobic interactions within the protein's binding pocket.

Table 1: Representative Ligand-Protein Interactions for 1,3,4-Thiadiazole Analogs

| Interacting Residue | Interaction Type |

|---|---|

| ASP 120 | Hydrogen Bond |

| LEU 85 | Hydrophobic |

| PHE 210 | Pi-Pi Stacking |

| VAL 67 | Hydrophobic |

| GLN 155 | Hydrogen Bond |

Identification of Key Binding Sites and Residues

Through molecular docking, specific amino acid residues within the protein's active site that are crucial for binding are identified. For compounds structurally related to this compound, residues such as aspartate, leucine, and phenylalanine have been implicated in forming key interactions. The identification of these residues is vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. The analysis of these binding sites reveals the specific sub-pockets occupied by different moieties of the ligand, such as the isopropyl group or the thiadiazole core.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

For derivatives of 1,3,4-thiadiazole, both 2D and 3D-QSAR methodologies have been employed to build predictive models. 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods align a series of molecules and calculate their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. By correlating these fields with the observed biological activity, predictive models are generated.

Correlation of Structural Features with Biological Activity

QSAR studies on 1,3,4-thiadiazole analogs have successfully correlated specific structural features with their biological activities. For example, CoMFA and CoMSIA models have shown that the steric and electrostatic fields around the substituents on the thiadiazole ring are often critical for activity. Contour maps generated from these analyses can visualize regions where bulky groups or electropositive/electronegative substituents would enhance or diminish the biological response. This information provides a roadmap for optimizing the lead compound, suggesting specific modifications to the molecular structure to improve its efficacy.

Table 2: Example of Statistical Parameters for a 3D-QSAR Model of Thiadiazole Analogs

| Parameter | Value | Description |

|---|---|---|

| q² | 0.65 | Cross-validated correlation coefficient |

| r² | 0.92 | Non-cross-validated correlation coefficient |

| SEE | 0.21 | Standard error of the estimate |

| F-value | 120.5 | F-test value |

| Optimal Components | 5 | Number of principal components |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes that cannot be obtained from static docking poses. By simulating the movements of atoms and molecules, MD can validate the docking results and provide a more realistic representation of the binding event. For compounds related to this compound, MD simulations can be used to assess the stability of the key interactions identified in docking studies and to calculate binding free energies, which are often more accurate than docking scores. These simulations can reveal how the ligand and protein adapt to each other upon binding and the role of solvent molecules in the interaction.

Quantum Chemical Studies (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical studies are fundamental to understanding the electronic structure, reactivity, and potential biological activity of a molecule. For this compound, such studies, while not extensively reported in publicly available literature, can be inferred from computational analyses of structurally similar 2-amino-1,3,4-thiadiazole (B1665364) derivatives. These theoretical investigations typically employ Density Functional Theory (DFT) to elucidate key electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis